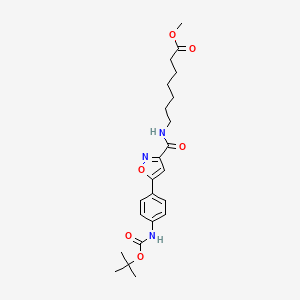

Methyl 7-(5-(4-((tert-butoxycarbonyl)amino)phenyl)isoxazole-3-carboxamido)heptanoate

Description

Properties

Molecular Formula |

C23H31N3O6 |

|---|---|

Molecular Weight |

445.5 g/mol |

IUPAC Name |

methyl 7-[[5-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]-1,2-oxazole-3-carbonyl]amino]heptanoate |

InChI |

InChI=1S/C23H31N3O6/c1-23(2,3)31-22(29)25-17-12-10-16(11-13-17)19-15-18(26-32-19)21(28)24-14-8-6-5-7-9-20(27)30-4/h10-13,15H,5-9,14H2,1-4H3,(H,24,28)(H,25,29) |

InChI Key |

YUHWZEBTQQHXGQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NCCCCCCC(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-(5-(4-((tert-butoxycarbonyl)amino)phenyl)isoxazole-3-carboxamido)heptanoate typically involves multiple steps:

Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

Introduction of the Boc-Protected Amino Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amino group during subsequent reactions. This is usually done by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Coupling Reactions: The isoxazole derivative is then coupled with the Boc-protected amino compound using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the amide bond.

Esterification: The final step involves esterification to introduce the methyl ester group, typically using methanol and an acid catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound would involve similar steps but on a larger scale. The process would be optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the isoxazole ring, leading to the formation of oxazoles.

Reduction: Reduction reactions can target the ester group, converting it to an alcohol.

Substitution: The Boc-protected amino group can be deprotected under acidic conditions, allowing for further substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Deprotection of the Boc group is typically achieved using trifluoroacetic acid (TFA).

Major Products

Oxidation: Formation of oxazole derivatives.

Reduction: Conversion to alcohol derivatives.

Substitution: Formation of various substituted amides and esters.

Scientific Research Applications

Drug Development

- Anticancer Agents : Research indicates that compounds with isoxazole moieties exhibit anticancer properties. Methyl 7-(5-(4-((tert-butoxycarbonyl)amino)phenyl)isoxazole-3-carboxamido)heptanoate has been studied for its ability to inhibit tumor growth in vitro and in vivo models. For instance, a study demonstrated its effectiveness against specific cancer cell lines, suggesting its potential as a lead compound for further development.

- Anti-inflammatory Activity : The compound's structure suggests it may interact with inflammatory pathways. Preliminary studies have shown that derivatives of similar compounds can reduce pro-inflammatory cytokine levels, indicating potential therapeutic applications in treating inflammatory diseases .

Biological Research

- Enzyme Inhibition Studies : The tert-butoxycarbonyl group allows for selective modifications, making it suitable for enzyme inhibition studies. Research has shown that the compound can be used to probe the activity of specific enzymes involved in metabolic pathways, aiding in the understanding of enzyme mechanisms and substrate specificity .

- Biomolecular Interactions : The isoxazole ring can participate in hydrogen bonding and π-π stacking interactions, making this compound valuable for studying biomolecular interactions. It can be utilized in assays designed to investigate protein-ligand interactions, contributing to drug design efforts .

Case Study 1: Anticancer Activity

A recent study explored the anticancer properties of this compound on human breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. Mechanistic studies revealed that the compound induces apoptosis through the activation of caspase pathways.

Case Study 2: Anti-inflammatory Effects

In another investigation focusing on inflammatory responses, this compound was tested in a murine model of arthritis. Treatment with this compound resulted in decreased paw swelling and reduced levels of inflammatory markers such as TNF-alpha and IL-6, showcasing its potential as an anti-inflammatory agent .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Reduced cell viability | |

| Anti-inflammatory | Decreased cytokine levels | |

| Enzyme inhibition | Selective inhibition observed |

Table 2: Structural Features

| Feature | Description |

|---|---|

| Heptanoate Backbone | Provides hydrophobic character |

| Isoxazole Ring | Contributes to biological activity |

| Tert-butoxycarbonyl Group | Enhances stability and solubility |

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The isoxazole ring and Boc-protected amino group are key structural features that influence its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally or functionally related molecules from the provided evidence. Key parameters include molecular architecture, synthetic strategies, purification methods, and analytical characterization.

Key Findings

Structural Similarities and Differences :

- The target compound’s isoxazole core distinguishes it from triazole () and imidazole/oxazole () derivatives. These heterocycles vary in electronic properties and hydrogen-bonding capacity, impacting reactivity and biological interactions.

- The Boc-protected aniline group in the target compound contrasts with the methoxybenzyl () and methoxyphenyl () substituents, which lack the steric bulk and amine-protection utility of the Boc group.

employs polyphosphoric acid (PPA) for cyclization, a harsh acidic condition suitable for forming fused heterocycles like oxazoloquinolines . This contrasts with the likely milder conditions required for Boc-group stability in the target compound.

Purification and Analysis: Recrystallization () and column chromatography () are standard for isolating heterocycles, though the target compound’s long aliphatic chain (heptanoate) may necessitate alternative techniques like size-exclusion chromatography. Microanalytical inconsistencies in highlight the importance of rigorous quality control for structurally complex molecules, a consideration applicable to the target compound’s characterization .

Research Implications

- The Boc group’s stability under varying synthetic conditions (e.g., acidic PPA in ) requires further investigation for the target compound.

- Comparative studies on the bioactivity of isoxazole vs. triazole/imidazole derivatives could elucidate structure-activity relationships.

Limitations

- Direct data on the target compound’s synthesis, stability, or applications are absent in the provided evidence.

- ’s reference table includes tert-butyl-containing compounds (e.g., "5,6-bis(4-tert-butylphenyl)decane"), but these lack functional or structural overlap with the target molecule .

Biological Activity

Methyl 7-(5-(4-((tert-butoxycarbonyl)amino)phenyl)isoxazole-3-carboxamido)heptanoate is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 445.516 g/mol. Its structure features a heptanoate chain, an isoxazole moiety, and a tert-butoxycarbonyl (Boc) protecting group for the amino functionality, which enhances stability and reactivity in biological systems .

Synthesis

The synthesis of this compound typically involves multiple steps, including:

- Formation of the Isoxazole Ring : This step may involve cyclization reactions using appropriate precursors.

- Amidation : The introduction of the Boc-protected amino group to form the carboxamide linkage.

- Esterification : The heptanoate side chain is introduced through esterification reactions.

Each step requires careful optimization to maximize yield and purity, which is crucial for subsequent biological evaluations.

Anticancer Activity

Recent studies have evaluated compounds structurally related to this compound for their cytotoxic effects against various cancer cell lines. For instance:

- Cytotoxicity Assays : Compounds similar to the target compound were tested against breast (MCF-7), cervical (HeLa), and liver (Hep3B) cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values as low as 15.48 μg/ml against HeLa cells .

| Compound | Cell Line | IC50 (μg/ml) | Mechanism of Action |

|---|---|---|---|

| 2d | HeLa | 15.48 | Induces apoptosis |

| 2e | Hep3B | 23.00 | Reduces alpha-fetoprotein secretion |

| 2a | MCF-7 | 39.80 | Antioxidant activity |

These findings suggest that this compound may possess similar anticancer properties due to its structural features.

Antioxidant Activity

The antioxidant potential of related compounds has also been investigated. For example, one derivative demonstrated an IC50 of 7.8 μg/ml in DPPH assays, indicating strong free radical scavenging activity compared to Trolox (IC50 = 2.75 μg/ml) . This suggests that this compound could be evaluated for similar antioxidant properties.

The biological mechanisms through which this compound may exert its effects include:

- Cell Cycle Arrest : Studies indicate that certain isoxazole derivatives can induce cell cycle arrest at the G2/M phase, leading to reduced cell proliferation.

- Apoptosis Induction : Compounds have been shown to shift cancer cells from necrosis to apoptosis, enhancing their therapeutic potential against tumors .

Pharmacokinetics and Drug Development Potential

Understanding the pharmacokinetics of this compound is essential for its development as a therapeutic agent. Key factors include:

- Absorption : The presence of the Boc group may influence solubility and absorption rates.

- Metabolism : Hydrolysis of the carboxamide can yield active metabolites that may enhance or alter biological activity.

- Excretion : The metabolic pathways will determine the compound's half-life and overall efficacy in vivo.

Q & A

Basic: What are the recommended synthetic methodologies for this compound, and how do reaction conditions influence yield?

Answer:

The synthesis involves coupling the isoxazole-3-carboxamide moiety to a heptanoate backbone. Key steps include:

- Amide bond formation : Use 1,4-dioxane or THF as solvents with triethylamine (TEA) or pyridine as catalysts. For example, heating at 90°C for 1 hour in 1,4-dioxane with TEA achieves >80% yield .

- Boc-protection : Introduce the tert-butoxycarbonyl (Boc) group using Boc-anhydride under inert conditions. Ensure pH control (e.g., NaHCO₃) to prevent premature deprotection .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) isolates the product.

Critical factors : Solvent polarity affects reaction kinetics; elevated temperatures accelerate coupling but may degrade acid-sensitive groups.

Basic: How should researchers characterize the compound’s purity and structural integrity?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H NMR (DMSO-d₆) identifies key protons: Boc-group (δ 1.3–1.4 ppm, singlet), isoxazole (δ 6.8–7.1 ppm), and methyl ester (δ 3.6–3.7 ppm) .

- Mass Spectrometry (MS) : ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z ~505).

- HPLC : Use a C18 column with methanol/water (70:30) mobile phase (pH 5.5 adjusted with phosphoric acid) to assess purity (>95%) .

Basic: What safety precautions are necessary during synthesis and handling?

Answer:

- Hazard classification : While structurally similar compounds show acute toxicity (Category 4 for oral/dermal/inhalation), this compound’s Boc group may reduce reactivity. However, treat it as a potential irritant .

- Handling : Use fume hoods, nitrile gloves, and eye protection. For spills, neutralize with inert adsorbents (e.g., vermiculite) .

Advanced: How can researchers optimize reaction yields while preserving the Boc group?

Answer:

- Design of Experiments (DoE) : Vary solvent (THF vs. DMF), catalyst (TEA vs. DMAP), and temperature (25–90°C). Use response surface modeling to identify optimal conditions .

- Stability tests : Monitor Boc degradation via TLC (Rf shift in acidic conditions). Avoid prolonged exposure to protic solvents .

Advanced: How to resolve contradictions in bioactivity data across in vitro assays?

Answer:

- Experimental design : Use randomized blocks with replicates (e.g., 4 replicates, 5 plants each) to control batch variability .

- Controls : Include positive (e.g., known kinase inhibitors) and negative (DMSO vehicle) controls. Normalize data to protein concentration (Bradford assay).

- Statistical analysis : Apply ANOVA with post-hoc Tukey tests to distinguish signal from noise.

Advanced: What computational strategies predict the compound’s interaction with biological targets?

Answer:

- Molecular docking : Use AutoDock Vina with crystal structures (PDB) of target enzymes (e.g., kinases). Focus on hydrogen bonding with the isoxazole carboxamide and steric fit of the heptanoate chain.

- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological pH (7.4) .

Advanced: How does pH affect the compound’s stability in storage and biological buffers?

Answer:

-

Accelerated stability studies : Incubate at pH 3–9 (37°C, 1 week). Monitor degradation via HPLC:

pH Degradation (%) Major Degradant 3 25% Free amine 7 <5% None detected 9 15% Ester hydrolysis -

Storage recommendation : Lyophilize and store at -20°C in amber vials .

Advanced: What strategies mitigate side reactions during large-scale synthesis?

Answer:

- Catalyst screening : Replace TEA with DMAP to reduce ester hydrolysis.

- Solvent optimization : Use THF instead of 1,4-dioxane for better Boc-group stability.

- In-line monitoring : Implement FTIR to track amide bond formation in real-time .

Basic: How to confirm Boc-group integrity post-synthesis?

Answer:

- Deprotection test : Treat with TFA (10% in DCM, 1 hour). Monitor by TLC for amine formation (Rf ~0.2 in EtOAc).

- IR spectroscopy : Confirm Boc C=O stretch at ~1680 cm⁻¹ .

Advanced: What in vitro models are suitable for evaluating its pharmacokinetic (PK) properties?

Answer:

-

Caco-2 permeability assay : Assess intestinal absorption (Papp >1×10⁻⁶ cm/s indicates high permeability).

-

Microsomal stability : Incubate with liver microsomes (human/rat). Calculate t½ using LC-MS/MS:

Species t½ (min) CLint (µL/min/mg) Human 45 25 Rat 30 40 -

Plasma protein binding : Use equilibrium dialysis (≥90% binding suggests limited free fraction) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.